molecular formula C14H16N2O4S B250487 Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate

Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate

Cat. No. B250487
M. Wt: 308.35 g/mol
InChI Key: ISKVIJPQYJOUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzoate family and has been synthesized using various methods.

Mechanism of Action

Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate exerts its therapeutic effects by inhibiting various enzymes and proteins. It has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. It also inhibits the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been found to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the research on Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate. One of the areas of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the identification of other potential therapeutic applications of the compound. Additionally, more research is needed to determine the optimal dosage and administration method for the compound. Finally, the development of more soluble forms of the compound could improve its potential for therapeutic use.
Conclusion:
Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate is a chemical compound that has shown great promise for its potential therapeutic applications. Its ability to inhibit various enzymes and proteins makes it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate represents an exciting area of research in the field of medicinal chemistry.

Synthesis Methods

Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate can be synthesized using various methods. One of the most common methods is the reaction between morpholine-4-carbonyl chloride and methyl 3-amino benzoate in the presence of a base. This reaction produces Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate as a white crystalline powder.

Scientific Research Applications

Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

methyl 3-(morpholine-4-carbothioylcarbamoyl)benzoate

InChI

InChI=1S/C14H16N2O4S/c1-19-13(18)11-4-2-3-10(9-11)12(17)15-14(21)16-5-7-20-8-6-16/h2-4,9H,5-8H2,1H3,(H,15,17,21)

InChI Key

ISKVIJPQYJOUFD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)N2CCOCC2

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)N2CCOCC2

Origin of Product

United States

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